![molecular formula C14H12N2O3 B045904 methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate CAS No. 60807-25-2](/img/structure/B45904.png)
methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate
説明
Methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate is a chemical compound that has garnered attention due to its structural complexity and potential for various chemical reactions and properties. This compound belongs to a class of molecules that exhibit interesting chemical and physical properties, making it a subject of study in organic chemistry.
Synthesis Analysis
A novel synthesis method for derivatives of this compound involves the use of 1-hydroxyindole chemistry, allowing for the preparation of various substituted versions. This method demonstrates the versatility of the core structure in synthetic organic chemistry (Somei, Yamada, & Yamamura, 1998). Additionally, functionalized pyrido[2,3-b]indoles can be synthesized from readily available precursors, showcasing the compound’s flexibility in synthesis routes (Forbes, Johnson, & Thompson, 1992).
Molecular Structure Analysis
The molecular structure of methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate and its derivatives reveals the significance of the methoxycarbonyl group and the indole core in determining the molecule's reactivity and potential applications. Studies on the mutagenic properties of similar compounds highlight the critical role of molecular structure in biological activity (Murakami et al., 2010).
Chemical Reactions and Properties
The compound and its derivatives undergo various chemical reactions, including catalysis and annelation, to produce a wide range of products. For instance, metal/organo relay catalysis offers a method for synthesizing methyl 4-aminopyrrole-2-carboxylates, demonstrating the compound's reactivity and utility in organic synthesis (Galenko et al., 2015).
Physical Properties Analysis
The physical properties of methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate derivatives, such as solubility, melting points, and stability, are crucial for their potential applications in various fields. Spectroscopic and computational studies provide insights into the molecule's electronic nature and potential as a precursor to biologically active molecules (Almutairi et al., 2017).
科学的研究の応用
Application 1: Biologically Active Compounds
- Scientific Field: Biochemistry and Pharmacology .
- Summary of Application: Indole derivatives, including “methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate”, have been used as biologically active compounds for the treatment of various disorders in the human body . They have shown potential in treating cancer cells, microbes, and different types of disorders .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific disorder being treated. Generally, these compounds would be administered in a controlled dosage and their effects monitored over time .
- Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties . The specific results or outcomes would depend on the specific disorder being treated .
Application 2: Matrix for Analysis
- Scientific Field: Analytical Chemistry .
- Summary of Application: “Methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate” has been used as a matrix for the analysis of cyclodextrins and for sulfated oligosaccharides in combination with DHB as co-matrix .
- Methods of Application: The compound is used as a matrix in mass spectrometry analyses. The sample to be analyzed is mixed with the matrix compound and the mixture is then ionized to produce a spectrum that can be analyzed .
- Results or Outcomes: The use of this compound as a matrix can help in the identification and analysis of complex molecules like cyclodextrins and sulfated oligosaccharides .
Application 3: Synthesis of Alkaloids
- Scientific Field: Organic Chemistry .
- Summary of Application: Indole derivatives are prevalent moieties present in selected alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products .
- Methods of Application: The synthesis of indole derivatives involves various chemical reactions, including condensation, substitution, and cyclization .
- Results or Outcomes: The synthesis of indole derivatives has led to the production of various alkaloids with significant biological activities .
Application 4: Multicomponent Reactions
- Scientific Field: Organic Chemistry .
- Summary of Application: Indoles are frequently used in multicomponent reactions for the synthesis of various organic compounds .
- Methods of Application: Multicomponent reactions involve the reaction of three or more reactants to form a product, where the product contains significant portions of all the reactants .
- Results or Outcomes: The use of indoles in multicomponent reactions has led to the synthesis of various heterocyclic compounds .
Application 5: Biological Potential
- Scientific Field: Pharmacology .
- Summary of Application: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application: These compounds are often used in drug discovery and development processes .
- Results or Outcomes: The biological potential of indole derivatives has led to the development of various drugs and treatments .
Application 6: Drug Discovery
- Scientific Field: Pharmacology .
- Summary of Application: The indole unit is recognized as one of the most significant moieties for drug discovery . It has attracted the attention of researchers for generations . Indole alkaloids such as Reserpine and Ajmalicine are utilized in the treatment of high blood pressure and mental disorders . Vinblastine is applied for the treatment of various kinds of cancer .
- Methods of Application: These compounds are often used in drug discovery and development processes . The specific methods of application or experimental procedures would depend on the specific disorder being treated .
- Results or Outcomes: The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .
特性
IUPAC Name |
methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-18-10-7-15-13(14(17)19-2)12-11(10)8-5-3-4-6-9(8)16-12/h3-7,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNUGSXDGKSRRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C2=C1C3=CC=CC=C3N2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70976283 | |
| Record name | Methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70976283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate | |
CAS RN |
60807-25-2 | |
| Record name | 9H-Pyrido(3,4-b)indole-1-carboxylic acid, 4-methoxy-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060807252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70976283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



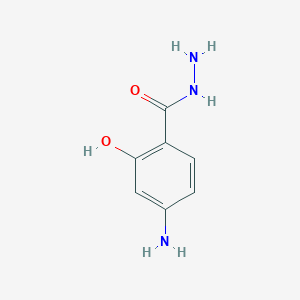
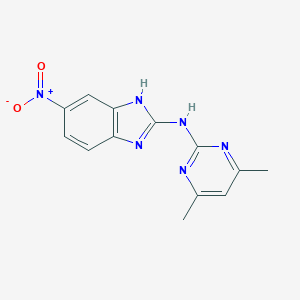
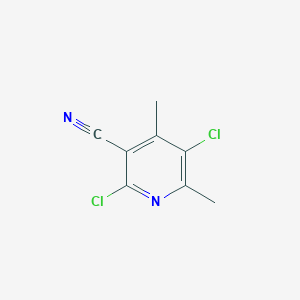
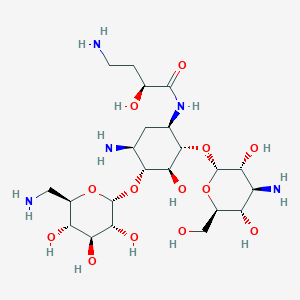
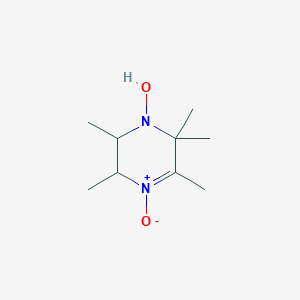
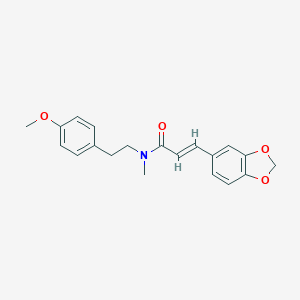
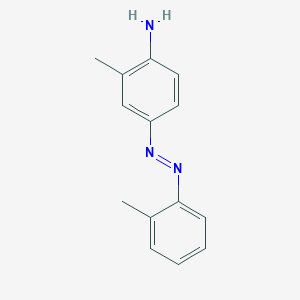
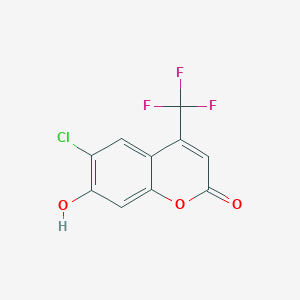
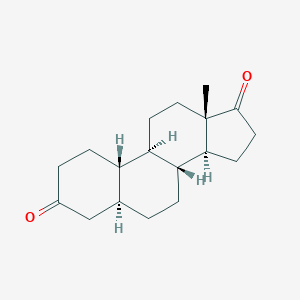
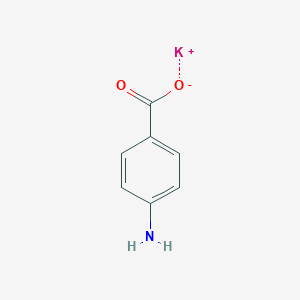
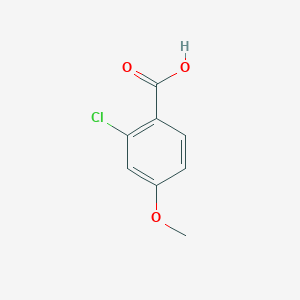
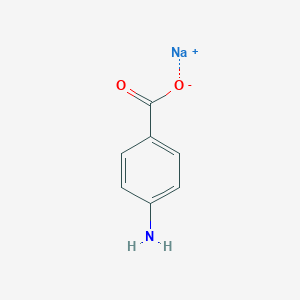
![(2S,5S)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid](/img/structure/B45852.png)
![7,18-Bis[3-(dimethylamino)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B45854.png)